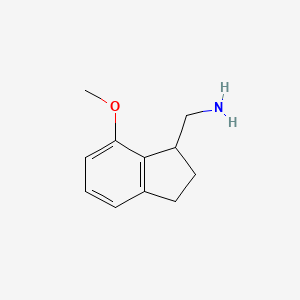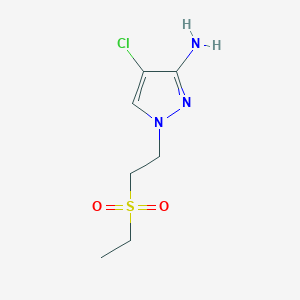![molecular formula C15H21ClN4OS B13639950 2-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B13639950.png)
2-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one hydrochloride is a synthetic compound that belongs to the class of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one hydrochloride typically involves multiple steps, including cyclization, chlorination, and substitution reactions. One common synthetic route involves the Petasis reaction, which is used to prepare various derivatives of this compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted phenol derivatives .
Aplicaciones Científicas De Investigación
2-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one hydrochloride has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimalarial agent, particularly against chloroquine-resistant strains of Plasmodium falciparum.
Biological Research: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 2-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one hydrochloride involves its interaction with molecular targets in the Plasmodium falciparum parasite. The compound inhibits the parasite’s growth by interfering with its metabolic pathways, leading to the accumulation of toxic metabolites and eventual cell death . In cancer cells, the compound may exert its effects by targeting specific signaling pathways, such as the PI3K/Akt pathway, which is often deregulated in tumors .
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941): This compound is a potent, selective, orally bioavailable inhibitor of class I PI3 kinase and is being evaluated for the treatment of cancer.
4-(2-(Piperazin-1-Yl)-7,8-Dihydro-5H-Thiopyrano[4,3-d]Pyrimidin-4-yl)Morpholine: This compound is used as a PI3K/mTOR inhibitor and has applications in cancer research.
Uniqueness
2-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one hydrochloride is unique due to its dual potential as an antimalarial and anticancer agent. Its ability to target specific pathways in both Plasmodium falciparum and cancer cells makes it a versatile compound for therapeutic development.
Propiedades
Fórmula molecular |
C15H21ClN4OS |
|---|---|
Peso molecular |
340.9 g/mol |
Nombre IUPAC |
2-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C15H20N4OS.ClH/c20-14-13-10-3-1-2-4-11(10)21-15(13)18-12(17-14)9-19-7-5-16-6-8-19;/h16H,1-9H2,(H,17,18,20);1H |
Clave InChI |
JSXQXQIYYRETCD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CN4CCNCC4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![{[1-(2-Methoxyethyl)cyclobutyl]methyl}(propyl)amine](/img/structure/B13639900.png)


![[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol](/img/structure/B13639914.png)
![3-(2-(3-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13639916.png)

![2-[3-[2-(2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid](/img/structure/B13639919.png)

![tert-butyl(3Z)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate](/img/structure/B13639942.png)

